molecular formula C12H17Br B177885 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene CAS No. 149530-71-2

1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene

Cat. No. B177885
CAS RN: 149530-71-2
M. Wt: 241.17 g/mol
InChI Key: JDDZWTOEVISSBR-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene, also known as BMMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene is not yet fully understood. However, it is believed to interact with specific biological targets through covalent bonding, resulting in changes in the structure and function of the target molecules. This interaction can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene is its high reactivity and selectivity, making it a useful reagent for the synthesis of other compounds. However, its high reactivity can also be a limitation, as it can result in unwanted side reactions and the formation of impurities. Additionally, its potential toxicity and environmental impact must be considered when using 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene in lab experiments.

Future Directions

There are several future directions for research on 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene. One potential direction is the development of new drugs and pharmaceuticals based on its ability to interact with specific biological targets. Another direction is the exploration of its potential applications in the field of materials science, where it could be used in the synthesis of new materials with specific properties. Additionally, further research is needed to fully understand the mechanism of action of 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene and its potential toxicity and environmental impact.

Synthesis Methods

1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene can be synthesized through various methods, including Friedel-Crafts alkylation and nucleophilic substitution reactions. One of the most commonly used methods involves the reaction of 1-bromo-4-methylbenzene with 2-methyl-2-butanol in the presence of an acid catalyst such as aluminum chloride. This reaction results in the formation of 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene, which can be purified through recrystallization.

Scientific Research Applications

1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene has shown promising results in various scientific research applications. One of the most significant applications is in the field of organic chemistry, where it is used as a reagent for the synthesis of other compounds. 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene has also been used in the development of new drugs and pharmaceuticals due to its ability to interact with specific biological targets.

properties

CAS RN

149530-71-2

Molecular Formula

C12H17Br

Molecular Weight

241.17 g/mol

IUPAC Name

1-(bromomethyl)-4-(2-methylbutan-2-yl)benzene

InChI

InChI=1S/C12H17Br/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9H2,1-3H3

InChI Key

JDDZWTOEVISSBR-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)CBr

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)CBr

synonyms

1-BroMMethyl-4-(1,1-diMethylpropyl)-benzol

Origin of Product

United States

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